Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[ [4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide) is a synthetic, small molecule tyrosine kinase inhibitor. [ [] ] It is classified as a second-generation Bcr-Abl tyrosine kinase inhibitor and is primarily used in scientific research for its potential anticancer activity. [ [] ]
Nilotinib acts as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, a protein responsible for the development of chronic myeloid leukemia (CML). [ [] ] It binds to the ATP-binding site of Bcr-Abl, preventing the phosphorylation of downstream signaling molecules and thus inhibiting the proliferation of leukemic cells. [ [] ]
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4